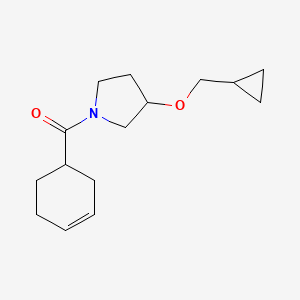

Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone” appears to be a complex organic compound. However, there is limited information available specifically for this compound. It seems to be related to the class of compounds known as cyclohexenyl propionates, which are used in perfume compositions1.

Synthesis Analysis

The synthesis of related compounds involves several methods. For instance, butyl 3-(cyclohex-1-en-1-yl)propionate, a related compound, can be synthesized using a reaction flask equipped with a reflux condenser1. However, the specific synthesis process for “Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone” is not readily available in the retrieved sources.Molecular Structure Analysis

The molecular structure of a compound similar to the one , Pyrrolidine, 1-(1-cyclohexen-1-yl)-, has been reported. Its molecular formula is C10H17N and it has a molecular weight of 151.24872. However, the specific molecular structure for “Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone” is not available in the retrieved sources.Chemical Reactions Analysis

The specific chemical reactions involving “Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone” are not available in the retrieved sources. However, related compounds such as Pyrrolidine, 1-(1-cyclohexen-1-yl)-, have been studied for their reaction thermochemistry2.Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone” are not available in the retrieved sources. However, a related compound, Cyclohex-3-en-1-ylmethanamine, is reported to be a colorless liquid with a characteristic odor3.科学的研究の応用

Preparation and Synthetic Applications

Synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile This compound is prepared using Cyclohex-2-enone through a series of reactions, demonstrating its utility in organic syntheses involving safety and waste disposal considerations (Lujan-Montelongo & Fleming, 2014).

Asymmetric Syntheses of 3-Substituted-Cyclohexanone Derivatives Chiral 2-substituted-2-cyclohexen-1-ones undergo conjugate additions with organometallic reagents to prepare 3-substituted cyclohexanone derivatives, showcasing the compound's role in stereoselective synthesis (Schultz & Harrington, 1991).

Chemical Transformations and Biological Applications

Unexpected Products from Condensation Reactions Research focused on the unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions, indicating the compound's potential in creating novel chemical structures with antimicrobial and antioxidant activities (Rusnac et al., 2020).

Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides This study presents the synthesis of a new class of cyclic dipeptidyl ureas, illustrating the compound's contribution to the development of pseudopeptidic structures (Sañudo et al., 2006).

Novel Syntheses and Catalytic Methods

Gold-catalyzed Cycloisomerizations of Ene-ynamides The study demonstrates the gold-catalyzed cycloisomerizations leading to compounds with a 2,3-methanopyrrolidine subunit, highlighting innovative approaches to molecular synthesis (Couty, Meyer, & Cossy, 2009).

Safety And Hazards

The safety and hazards associated with “Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone” are not available in the retrieved sources. However, it is generally important to handle chemical compounds with care as they can be toxic when ingested or inhaled3.

将来の方向性

The future directions for “Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone” are not available in the retrieved sources. However, related compounds could be investigated for their potential use in catalysis, the synthesis of novel derivatives for drug development, and the investigation of their biological properties for potential use in cancer therapy3.

特性

IUPAC Name |

cyclohex-3-en-1-yl-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-15(13-4-2-1-3-5-13)16-9-8-14(10-16)18-11-12-6-7-12/h1-2,12-14H,3-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQFHYYRBKICTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(C2)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)

![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)

![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)

![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)